
Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate is a chemical compound that has been the subject of scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as BMS-986142 and has been studied for its ability to modulate the immune system and treat autoimmune diseases.
Mecanismo De Acción
The mechanism of action of Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate involves the modulation of the immune system. This compound selectively targets a specific type of immune cell called Th17 cells, which are involved in the production of pro-inflammatory cytokines. By inhibiting the production of these cytokines, Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate can reduce inflammation and potentially treat autoimmune diseases.
Biochemical and Physiological Effects:
Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate has been shown to selectively inhibit the production of pro-inflammatory cytokines, which can reduce inflammation and potentially treat autoimmune diseases. This compound has also been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for drug development.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of studying Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate in lab experiments is its selective inhibition of pro-inflammatory cytokines. This allows researchers to study the effects of inhibiting specific immune cells and cytokines on the immune system and potentially develop new treatments for autoimmune diseases. However, one limitation of studying this compound is its moderate yield in synthesis, which can limit its availability for research.
Direcciones Futuras
There are several future directions for the study of Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate. One direction is the development of this compound as a potential treatment for autoimmune diseases. Further studies are needed to determine the efficacy and safety of this compound in clinical trials. Another direction is the study of the mechanism of action of this compound in more detail, which can provide insights into the immune system and potentially lead to the development of new treatments for other immune-related diseases. Additionally, the synthesis of analogs of this compound can lead to the development of more potent and selective inhibitors of pro-inflammatory cytokines.
Métodos De Síntesis
The synthesis of Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate involves the reaction of tert-butyl N-(4-methylpyridin-2-yl)carbamate with cyclohexylmethyl bromide in the presence of a palladium catalyst. This reaction results in the formation of the desired compound in moderate yields.
Aplicaciones Científicas De Investigación
Tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate has been studied for its potential applications in the treatment of autoimmune diseases such as rheumatoid arthritis and lupus. This compound has been shown to selectively inhibit the production of pro-inflammatory cytokines, which are involved in the pathogenesis of these diseases.
Propiedades
IUPAC Name |
tert-butyl N-(cyclohexylmethyl)-N-(4-methylpyridin-2-yl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2/c1-14-10-11-19-16(12-14)20(17(21)22-18(2,3)4)13-15-8-6-5-7-9-15/h10-12,15H,5-9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WURFVNWGYZBPEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)N(CC2CCCCC2)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 91757043 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

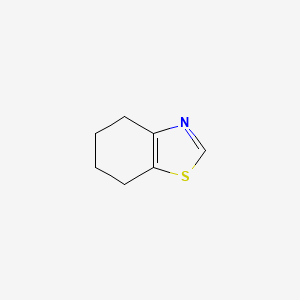

![5-(tert-Butoxycarbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-7-carboxylic acid](/img/structure/B2778948.png)
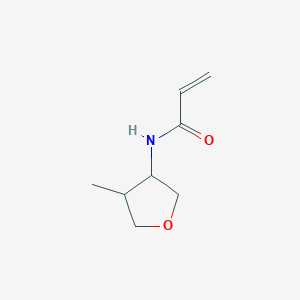
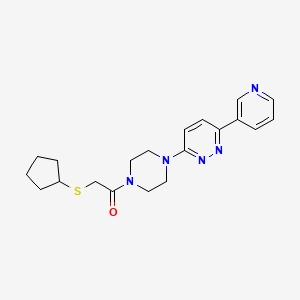
![5-chloro-2-methyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)benzenesulfonamide](/img/structure/B2778954.png)
![1-cyclohexyl-3-[(4-oxo-3H-phthalazin-1-yl)methyl]urea](/img/structure/B2778955.png)
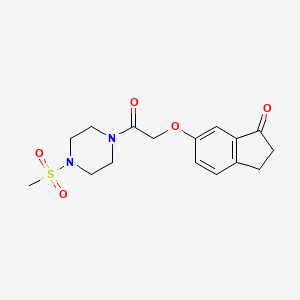
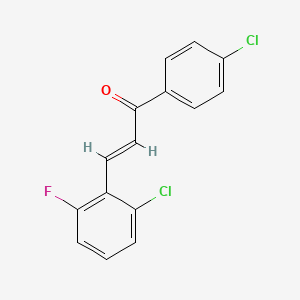

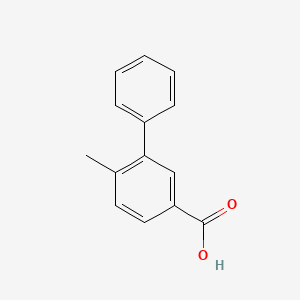
![9-(3,5-dimethylphenyl)-3-(2-methoxyethyl)-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2778965.png)
![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-nitrobenzamide](/img/structure/B2778966.png)
